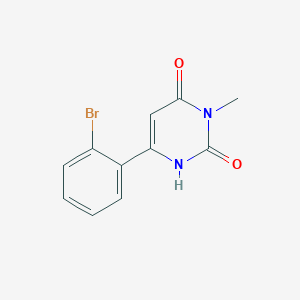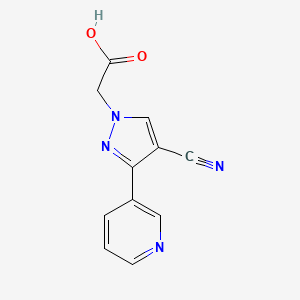
2-(4-cyano-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a pyrazole ring attached to a pyridine ring, with a cyano group attached to the pyrazole and a carboxylic acid group attached to the other end of the molecule .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. Again, without specific data, it’s difficult to provide an analysis of these properties .Applications De Recherche Scientifique
Novel Derivative Synthesis
The compound serves as a precursor in the synthesis of various novel derivatives, including 2-pyridone, pyrazolo[3,4-d]-1,2,3-triazine, and pyrazolo[3,4-d]- and [1,5-a]-pyrimidine derivatives. Its reactivity with different reagents, like hydrazonoyl chlorides and triethylorthoformate, under specific conditions, highlights its versatility in organic synthesis (Dawood, Farag, & Khedr, 2008).
Cyclisation Reactions
2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl) acetic acids, related to the compound , have shown unique behaviors in cyclisation reactions with electrophiles. These reactions yield interesting bicyclic heterocycles, demonstrating the compound's potential in creating structurally diverse heterocycles (Smyth, Matthews, Horton, Hursthouse, & Collins, 2007).
Metal Ion Binding Sites
The compound, when used to modify peptides, can afford derivatives with ATCUN-like metal ion binding sites. This is significant in the study of metal ion interactions with biological molecules, which has implications in both biochemistry and medicinal chemistry (Boa, Crane, Kowalczyk, & Sultana, 2005).
Catalysis
In catalysis, the compound has been utilized in the synthesis of Cu(II)/pypzacac complexes, which exhibit excellent catalytic performance in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water. This illustrates the compound's application in developing environmentally friendly catalytic processes (Xie, Bao, Li, Tan, Li, & Lang, 2014).
Antimicrobial Activity
Compounds derived from the reaction of related structures with chalcones and isoniazid have shown promising antimicrobial activity. This suggests potential applications in the development of new antimicrobial agents, highlighting the compound's role in pharmaceutical research (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Mécanisme D'action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for compounds with known biological activity, such as drugs. Without specific information about any biological activity of this compound, it’s difficult to speculate on its mechanism of action .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-cyano-3-pyridin-3-ylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c12-4-9-6-15(7-10(16)17)14-11(9)8-2-1-3-13-5-8/h1-3,5-6H,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKSEEDQSLHVOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C=C2C#N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-cyano-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]butan-1-one](/img/structure/B1482704.png)
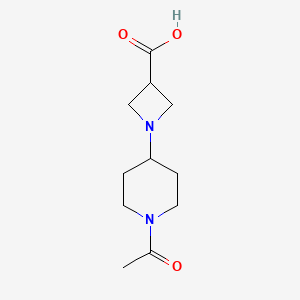
![6-[(Thiophen-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1482706.png)
![6-[(4-Bromophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1482707.png)



![{4-[(2-Chlorobenzyl)oxy]benzyl}amine oxalate](/img/structure/B1482714.png)
![[1-(Thian-4-yl)piperidin-4-yl]methanol](/img/structure/B1482716.png)
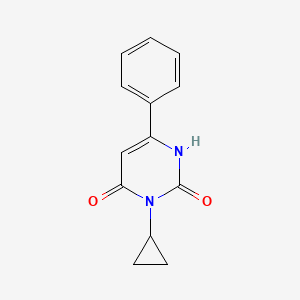

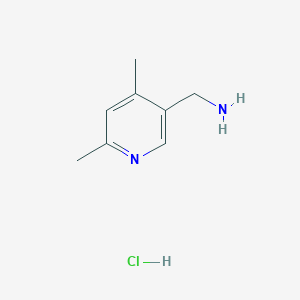
![6-[(4-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1482723.png)
